Secretin (1-6)

Description

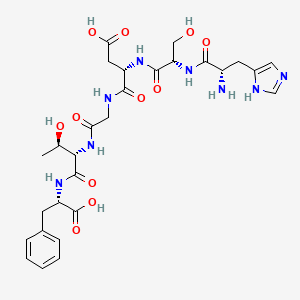

Structure

2D Structure

Properties

CAS No. |

21012-75-9 |

|---|---|

Molecular Formula |

C28H38N8O11 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H38N8O11/c1-14(38)23(27(45)34-19(28(46)47)7-15-5-3-2-4-6-15)36-21(39)11-31-25(43)18(9-22(40)41)33-26(44)20(12-37)35-24(42)17(29)8-16-10-30-13-32-16/h2-6,10,13-14,17-20,23,37-38H,7-9,11-12,29H2,1H3,(H,30,32)(H,31,43)(H,33,44)(H,34,45)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t14-,17+,18+,19+,20+,23+/m1/s1 |

InChI Key |

JMCBPMSOTGZJJD-ZFGVQZGJSA-N |

SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Appearance |

Solid powder |

Other CAS No. |

21012-75-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

HSDGTF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

His-Ser-Asp-Gly-Thr-Phe-OMe histidyl-seryl-aspartyl-glycyl-threonyl-phenylalanine-O-methyl- secretin (1-6) secretin, N-terminal hexapeptide |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of the Secretin N Terminal 1 6 Region

Characterization of the N-Terminal (1-6) Segment as an Irregular Strand within the Full Secretin Peptide

Multiple analytical techniques have collectively characterized the N-terminal 1-6 segment of secretin as an irregular or disordered strand within the context of the full 27-amino acid peptide. elsevierpure.comfda.gov In structure-promoting environments where the central part of the peptide (residues 7-25) folds into distinct helical domains, the N-terminus resists forming such regular secondary structures. elsevierpure.comnih.gov

This lack of a defined secondary structure is not indicative of a lack of importance. On the contrary, this conformational flexibility is critical for its biological function. The N-terminal region is essential for receptor activation, and its ability to move and adapt its conformation is likely key to fitting into the receptor's binding pocket and initiating the signaling cascade. nih.govsci-hub.cat The characterization as an "irregular strand" thus describes a flexible, extended region that serves as the crucial activation domain of the hormone. elsevierpure.comfda.gov

| Technique | Key Findings for N-Terminal (1-6) Region | Reference |

|---|---|---|

| NMR Spectroscopy | Characterized as an "irregular strand" or "strand-like region"; lacks regular secondary structure. | elsevierpure.comfda.govgmclore.org |

| Circular Dichroism | Contributes to the overall spectrum but does not show a distinct helical or sheet signature, consistent with a disordered conformation. | nih.govgmclore.org |

| Molecular Dynamics | Simulations show a flexible, extended conformation that is crucial for forming key interactions with the secretin receptor. | nih.govgmclore.org |

Influence of Solvent Environments on Secretin N-Terminal (1-6) Conformation

The conformation of secretin, including its N-terminal segment, is highly sensitive to the solvent environment. This plasticity is a hallmark of many peptide hormones.

In a purely aqueous solution at physiological pH, the full secretin peptide is largely unstructured, exhibiting a random coil conformation as determined by CD spectroscopy. gmclore.orgresearchgate.net This inherent flexibility in water is thought to be a major obstacle in determining a single, biologically relevant geometry. researchgate.net

| Solvent Environment | Overall Secretin Conformation | N-Terminal (1-6) Conformation | Reference |

|---|---|---|---|

| Aqueous Buffer | Predominantly random coil (unstructured) | Disordered | gmclore.orgresearchgate.net |

| Aqueous Trifluoroethanol (TFE) | Folded, with helical segments | Irregular strand | elsevierpure.comnih.govgmclore.org |

| Detergent Micelles | Ordered structure | Irregular strand | gmclore.org |

Molecular Recognition and Receptor Binding Mechanisms Involving Secretin 1 6

The Secretin Receptor as a Prototypic Class B1 G Protein-Coupled Receptor

The secretin receptor (SCTR) is the archetypal member of the Class B1 G protein-coupled receptor family, also known as the secretin receptor family tandfonline.compancreapedia.orgnih.gov. This family comprises 15 receptors that are activated by moderately long peptide hormones, typically ranging from 27 to 44 amino acid residues nih.govnih.gov. Structurally, Class B1 GPCRs are characterized by seven transmembrane-spanning domains, a relatively large N-terminal extracellular domain (ECD) of approximately 120 amino acids, and an intracellular C-terminal domain pancreapedia.orgnih.govresearchgate.net. The ECD contains conserved cysteine residues that form disulfide bridges, which are critical for ligand binding bioscientifica.comoup.com.

The mechanism of ligand binding to Class B1 GPCRs, including the SCTR, is often described by a "two-domain" or "two-step" model pancreapedia.orgnih.govbioscientifica.comphysiology.orgresearchgate.net. In this model, the C-terminal portion of the peptide ligand initially binds with high affinity to the receptor's N-terminal extracellular domain, which forms a hydrophobic ligand-binding groove pancreapedia.orgnih.govphysiology.orgresearchgate.net. This initial binding event then facilitates the engagement of the ligand's N-terminus with a deeper, open transmembrane pocket of the receptor, involving the juxtamembrane domain and extracellular loops (ECLs), ultimately leading to receptor activation and G protein-dependent signaling nih.govbioscientifica.comphysiology.orgresearchgate.net.

Role of the Secretin N-Terminus (1-6) in Ligand-Receptor Docking

While the C-terminal region of secretin is paramount for high-affinity binding to the SCTR, the N-terminal region, particularly Secretin (1-6), is critically important for receptor selectivity and the initiation of receptor activation pancreapedia.orgnih.govnih.govnih.gov. This region drives the conformational changes necessary for signal transduction.

Interactions with the Secretin Receptor N-Terminal Extracellular Domain

The N-terminal extracellular domain (ECD) of the SCTR serves as a primary recognition site for the secretin peptide. The "bivalent" mode of interaction involves the C-terminus of secretin engaging with the SCTR's N-terminal ECD, which then correctly positions the N-terminus of secretin to interact with the juxtamembrane domain and extracellular loops (ECLs) of the receptor nih.govbioscientifica.comphysiology.orgresearchgate.net. The folding of the SCTR's ECD, crucial for ligand binding, relies on seven conserved cysteine residues and specific amino acids such as Asp53, Trp58, Pro72, Gly93, and Trp94 bioscientifica.com. These residues are conserved across known secretin receptor sequences, highlighting their functional importance bioscientifica.com.

Photoaffinity Labeling Studies of N-Terminal Secretin (1-6) Residue-Receptor Approximations (e.g., His1, Phe6)

Photoaffinity labeling studies have been instrumental in directly mapping the spatial approximations between residues within secretin and its receptor, providing crucial insights into the ligand-receptor complex nih.govnih.govoup.com. These studies support the "two-domain tethering mechanism" for Class B GPCR activation nih.gov.

Specific findings related to the N-terminal Secretin (1-6) segment include:

His1: The His1 residue of secretin has been shown to be in close spatial approximation with Phe338, located at the top of transmembrane segment 6 (TM6) of the secretin receptor nih.govnih.govoup.comfu-berlin.de.

Ser2: The Ser2 residue of secretin is approximated with Phe199, which is part of the TM3-ECL1 region of the receptor nih.gov.

Phe6: The Phe6 residue of secretin is found to be in close contact with Val4 of the distal extracellular domain of the SCTR nih.govnih.govfu-berlin.de.

These experimental observations provide direct evidence for the precise positioning of the secretin N-terminus within the receptor's binding pocket, crucial for initiating downstream signaling.

Structure-Activity Relationship (SAR) Studies of Secretin N-Terminal (1-6) Analogs

Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a molecule's structure affect its biological activity drugdesign.org. For secretin, SAR studies have been vital in identifying critical residues within the N-terminal (1-6) segment that are essential for receptor binding and activation.

Systematic Alanine-Replacement Scanning of Residues within the Secretin (1-6) Segment

Systematic alanine-replacement scanning is a common SAR technique where each amino acid in a peptide sequence is individually replaced by alanine (B10760859), and the impact on receptor binding affinity and biological activity is assessed nih.govnih.govnih.govacs.org. For secretin, this approach has revealed several key residues within the N-terminal (1-6) segment.

Alanine substitution of His1, Asp3, Gly4, and Phe6 within the N-terminal region of secretin has been shown to significantly diminish both receptor binding affinity and biological activity nih.govnih.govfu-berlin.demdpi.com. While alanine substitution of Ser2 resulted in a minimal decrease in binding affinity, it was still considered critical, with all substitutions reducing peptide affinity and functional responses proportionally nih.govresearchgate.netresearchgate.net.

The table below summarizes the observed impact of alanine substitutions on the binding affinity and biological activity of Secretin (1-6) residues:

| Residue | Alanine Substitution Impact on Binding Affinity (Ki) | Alanine Substitution Impact on Biological Activity (EC50) |

| His1 | >100-fold decrease nih.gov | 60-70-fold increase in EC50 mdpi.com |

| Ser2 | <10-fold decrease nih.gov | Minimal decrease nih.gov; all substitutions reduced functional responses proportionally researchgate.netresearchgate.net |

| Asp3 | >100-fold decrease nih.gov | 500-fold increase in EC50; intrinsic activity dropped to 60% mdpi.com |

| Gly4 | >100-fold decrease nih.gov | Critical for biological activity nih.govnih.gov |

| Thr5 | >10-fold, but <100-fold decrease nih.gov | Critical for biological activity nih.govnih.gov |

| Phe6 | >100-fold decrease nih.gov | 60-70-fold increase in EC50; intrinsic activity dropped to 60% mdpi.com |

Importance of His1 and Ser2 for Secretin Receptor Binding Affinity

His1 and Ser2 are particularly critical residues within the N-terminal segment of secretin for its interaction with the SCTR. His1 is essential for both receptor binding and the resulting cAMP responses nih.govnih.govmdpi.comresearchgate.netresearchgate.net. Molecular modeling and photoaffinity labeling studies have indicated that His1 interacts closely with Trp284 in transmembrane segment 5 (TM5) and Glu373 in transmembrane segment 7 (TM7) of the receptor bioscientifica.comnih.govresearchgate.net.

Ser2 is also deemed critical for secretin's activity, with any substitutions leading to a proportional reduction in peptide affinity and functional responses nih.govresearchgate.netresearchgate.net. Its spatial approximation with Phe199 in the TM3-ECL1 region of the receptor further underscores its importance in the ligand-receptor interface nih.gov. The interaction between the amino-terminal region of secretin and the top of TM7, particularly involving a charge-charge interaction with Glu373, is crucial for driving functional activation of the SCTR researchgate.net.

Signal Transduction Activation Mediated by Secretin Receptor and the N Terminal 1 6 Domain

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Signaling Pathways

Activation of the secretin receptor by its ligand, including the critical N-terminal (1-6) domain, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels nih.govmdpi-res.com. This signaling cascade is a classical messenger system activated by secretin in various tissues, including the pancreas, brain, kidney, and biliary epithelium researchgate.netnih.gov.

The biological activity of the secretin receptor is commonly assessed by measuring cAMP accumulation in cells upon ligand stimulation nih.gov. In bile ducts, for instance, secretin-induced cAMP signaling triggers the phosphorylation of protein kinase A (PKA). This, in turn, activates the cystic fibrosis transmembrane conductance regulator (CFTR), which then leads to the activation of the Cl-/HCO3- anion exchanger 2 (AE2), mediating bicarbonate and water secretion researchgate.net. Specific adenylyl cyclase isoforms, such as AC5, AC6, AC8, and AC9, have been identified as key players in mediating secretin-induced choleresis in large bile ducts researchgate.netmdpi-res.com. The cAMP/PKA pathway represents a major signaling route initiated by secretin receptor activation guidetopharmacology.org.

Molecular Basis of N-Terminal (1-6) Contributions to Receptor Activation

The N-terminal region of secretin is fundamentally important for its biological activity, particularly in driving receptor activation. This region interacts with the core domain of the secretin receptor, a critical step for initiating the signaling cascade uni.lunih.gov.

Interactions with Transmembrane Segment 7 (TM7) Receptor Residues (e.g., E373)

High-resolution structural studies and molecular dynamics simulations have provided insights into the precise interactions between the N-terminal domain of secretin and its receptor. Notably, the distal N-terminal residues of secretin form prominent interactions with glutamate (B1630785) 373 (E373) located in the seventh transmembrane segment (TM7) of the secretin receptor. Specifically, His1 of secretin is predicted to be in contact with E373 in a high percentage of simulation frames (94%), and Ser2 also shows significant contact (87%) with E373. These findings underscore the functional importance of a charge-charge interaction between the amino-terminal region of secretin and the extracellular portion of TM7, which is crucial for driving functional activation. Beyond His1 and Ser2, aspartate at position 3 (Asp3) in secretin is also conserved across various secretin peptides and is known to interact with basic residues within the second transmembrane helix of secretin GPCRs, contributing to adenylyl cyclase stimulation.

Modulatory Effects of N-Terminal (1-6) Residue Substitutions on Secretin Efficacy

Systematic structure-activity relationship (SAR) analyses involving substitutions within the N-terminal (1-6) domain of secretin have revealed the critical role of individual residues in modulating receptor binding affinity and functional efficacy.

Table 1: Impact of N-Terminal Secretin Residue Substitutions on Receptor Efficacy

| Secretin Residue | Substitution Type | Observed Effect on Binding/Efficacy | Fold Change in EC50 (if applicable) | Reference |

| His1 | Alanine (B10760859) | Critical for binding and cAMP responses; can independently modify affinity and efficacy. | 60-70 fold increase in EC50 (human SCTR) | |

| Ser2 | Various | Critical; all substitutions reduced peptide affinity and functional responses proportionally. | Proportional reduction | |

| Asp3 | Alanine | Strongest effect on agonistic activity. | 500-fold increase in EC50 (human SCTR) | |

| Gly4 | Alanine | Critical for rat secretin to activate rat SCTR. | Not specified for human SCTR, but critical | |

| Phe6 | Alanine | Critical for human secretin. | 60-70 fold increase in EC50 (human SCTR) |

His1 is essential for both receptor binding and the subsequent cAMP responses. While its orientation may not be strictly critical, substitutions at this position can independently alter both affinity and efficacy. Ser2 is also critical, with any substitutions leading to a proportional reduction in both peptide affinity and functional responses.

The most pronounced impact on secretin's agonistic activity has been observed with substitutions at Asp3, leading to a significant 500-fold increase in the observed EC50 (a measure of potency) for human secretin receptor (SCTR) activation. Substitutions of His1, Phe6, and Leu10 also resulted in substantial increases in EC50 values (60-70 fold), highlighting their importance for biological activity. Furthermore, amino-terminal truncation of secretin leads to a rapid decline in receptor activity, often converting full agonists into partial agonists or even antagonists. These findings collectively demonstrate that the integrity and specific amino acid composition of the N-terminal (1-6) domain are paramount for secretin's ability to effectively activate its receptor.

G-Protein Coupling and Downstream Effector Recruitment Initiated by N-Terminal Interactions

The secretin receptor, as a Class B1 GPCR, mediates its physiological effects by coupling to heterotrimeric G proteins researchgate.netnih.govmdpi-res.com. Upon ligand binding, conformational changes are induced within the receptor, facilitating its preferential coupling to Gs proteins nih.gov. This coupling event triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP subunit and the Gβγ dimer then signal to various downstream effectors.

The interaction of the N-terminal region of secretin with the receptor's core domain is crucial for enabling this G-protein coupling and subsequent effector recruitment uni.lunih.gov. The activation of Gαs subunits directly stimulates adenylyl cyclase, resulting in the conversion of ATP to cAMP and the activation of protein kinase A (PKA), as discussed in section 4.1.

Research also indicates that the dimerization of the secretin receptor (SecR) can influence G-protein recruitment and activation. Dimerization appears to promote higher conformational dynamics within the peptide-bound receptor's extracellular domain (ECD) and extracellular loops (ECLs), which in turn facilitates more efficient G-protein recruitment and activation, contributing to the higher functional potency of secretin at the wild-type receptor. Conversely, decoupling G-protein interaction has been shown to reduce the mobility of the secretin peptide's mid-region when bound to the receptor. Furthermore, specific residues within the intracellular loops of the receptor, such as Lys312 and Leu313 in the third intracellular loop (IC3), are important for specific G-protein coupling and subsequent cAMP signaling in human SCTR guidetopharmacology.org.

Advanced Methodologies for Synthesis and Characterization of Secretin 1 6 and Its Analogs

Peptide Synthesis Methodologies for N-Terminal Fragments and Full-Length Secretin

The synthesis of secretin and its fragments, including N-terminal portions like Secretin (1-6), employs various established peptide synthesis techniques. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) is a widely preferred strategy for synthesizing peptides for research and large-scale production due to its efficiency and amenability to automation. nih.govlsu.edumdpi.com In SPPS, the growing peptide chain is anchored to an insoluble resin support, allowing for excess reagents and by-products to be easily removed by filtration and washing at each step. lsu.edu

For secretin derivatives and analogs, standard SPPS protocols often utilize rink amide resin. researchgate.net The method relies on a proper combination of protecting groups and coupling reagents. nih.gov Commonly, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups are employed for the Nα-amino group and side-chain protection, respectively. nih.govlsu.edu After each amino acid addition, the protecting group is removed, and the resin is washed before the next coupling step. nih.gov Upon completion of the sequence, the peptide is cleaved from the resin, often using trifluoroacetic acid (TFA). lsu.edu The use of "safety-catch" linkers/resins has further enhanced SPPS by providing flexible cleavage conditions. nih.govmdpi.com

Solution-phase fragment condensation is a classical approach for synthesizing longer peptide chains, particularly those exceeding approximately five amino acids. nih.govspringernature.com This method involves synthesizing smaller, protected peptide fragments in solution, which are then coupled together to form the desired longer peptide. nih.gov This strategy was historically used in the synthesis of secretin and glucagon (B607659). springernature.com

Chemical ligation techniques represent convergent approaches for the synthesis of complex peptide and protein constructs by covalently condensing two or more unprotected peptide segments. neb.comwikipedia.orgwikipedia.org Native Chemical Ligation (NCL) is a particularly effective and robust method for synthesizing native or modified proteins up to approximately 300 amino acids. wikipedia.org

The principle of NCL involves the chemoselective reaction between an unprotected peptide thioester at the C-terminus of one segment and an N-terminal cysteine residue of a second unprotected peptide in an aqueous buffer, typically at pH 7.0 and room temperature. neb.comwikipedia.org This reaction proceeds via a two-step mechanism:

Transthioesterification: The ionized thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a reversible thioester-linked intermediate. neb.comwikipedia.org This step can be catalyzed by aryl thiols like 4-mercaptophenylacetic acid (MPAA), ensuring chemoselectivity and regioselectivity. wikipedia.org

S,N-Acyl Rearrangement: The intermediate rapidly and spontaneously rearranges through an intramolecular S,N-acyl shift, resulting in the formation of a stable, native amide (peptide) bond at the ligation site. neb.comwikipedia.org

This methodology allows for the assembly of complex secretin constructs that might be challenging to synthesize using traditional stepwise methods, especially when incorporating specific modifications or non-natural amino acids. nih.gov

Radioligand Binding Assays for Affinity Determination of Secretin (1-6) Analogs

Radioligand binding assays are considered the gold standard for accurately measuring the affinity of ligands for their target receptors due to their robustness and sensitivity. giffordbioscience.com These assays are widely used to characterize receptors, determine their anatomical distribution, and assess the binding properties of novel compounds. nih.gov

There are typically three types of radioligand binding assays:

Competitive Binding Assays: These are used to determine the relative affinities (Ki values) of unlabeled test compounds (e.g., Secretin (1-6) analogs) for a receptor site. giffordbioscience.comnih.gov A range of concentrations of the unlabeled compound is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]secretin or its analogs) in the presence of receptor-bearing cells or membrane homogenates. nih.govgiffordbioscience.com The IC50 (inhibitory concentration 50%) of the test compound, which is the concentration required to inhibit 50% of the radiolabeled ligand binding, is then measured. giffordbioscience.com Ki values are subsequently determined by fitting the data using nonlinear regression analysis. nih.gov

Saturation Binding Assays: These assays determine the number of binding sites (Bmax, receptor density) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. giffordbioscience.comnih.gov They involve incubating increasing concentrations of the radiolabeled ligand with the receptor preparation. giffordbioscience.com

Kinetic Binding Assays: These assays measure the rates of association and dissociation of a radiolabeled ligand from a receptor, providing additional kinetic information. giffordbioscience.comnih.gov

In studies involving secretin and its variants, radioligand binding assays have been extensively used. For instance, a library of 146 secretin variants, including those with single amino acid substitutions and truncations, has been tested to delineate residues critical for binding to the human secretin receptor (SCTR). researchgate.netnih.gov Non-specific binding is typically determined in the presence of a high concentration of unlabeled secretin. nih.gov

In Vitro Functional Assays for Receptor Activation and Signal Transduction Assessment (e.g., cAMP accumulation assays, β-arrestin2-GFP translocation assays)

Beyond binding affinity, it is crucial to assess the functional activity of secretin (1-6) analogs, specifically their ability to activate the secretin receptor and initiate downstream signaling pathways. Two prominent in vitro functional assays are cAMP accumulation assays and β-arrestin2-GFP translocation assays.

The secretin receptor (SCTR) is a Class B GPCR that primarily couples with Gs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Therefore, cAMP accumulation assays are a direct measure of SCTR activation. nih.govopnme.com

These assays typically utilize cell lines stably expressing human SCTR, such as the cAMP Hunter™ CHO-K1 SCTR Gs Cell Line (Eurofins/DiscoverX). nih.govopnme.comopnme.com Cells are incubated with varying concentrations of secretin or its analogs to induce a response. nih.govopnme.com cAMP modulation is then determined using detection kits, such as the DiscoverX HitHunter cAMP XS+ assay. nih.govopnme.com The potency of compounds is quantified by their EC50 (half maximal effective concentration) values, which represent the concentration required to elicit half of the maximal cAMP response. nih.gov

Research findings indicate that cAMP production measurements are highly sensitive for assessing SCTR activation. For example, native secretin has shown an EC50 for cAMP production as low as 0.0012 ± 0.0003 nM in certain assays. biorxiv.org This sensitivity allows for precise characterization of agonist activity.

β-arrestin2-GFP translocation assays provide a high-content analysis system for quantifying receptor activation, particularly for GPCRs. nih.govresearchgate.net These assays monitor the receptor-mediated recruitment of cytoplasmic β-arrestin2-GFP to the activated receptor, which typically results in its translocation from a diffuse cytoplasmic distribution to a more punctate, vesicular pattern within the cell. nih.govresearchgate.net

U2OS cells stably co-expressing a β-arrestin2-GFP fusion protein and human SCTR are commonly used for this purpose. nih.govbiorxiv.orgresearchgate.net Automated microscopy and image analysis systems are employed to quantify the extent of translocation events by detecting the increasing granularization of intracellular fluorescence. nih.govresearchgate.net This allows for the estimation of potency (EC50) and efficacy of ligands. researchgate.net

While useful for characterizing a large number of ligands, studies have shown that truncated secretin peptides can dramatically lose activity in this assay. biorxiv.org For instance, the β-arrestin2-GFP EC50 for secretin was found to be 3.26 ± 0.8 nM, which is several orders of magnitude higher (less potent) than the EC50 observed in cAMP production measurements. biorxiv.org This suggests that while β-arrestin2 translocation is a valid measure of receptor activation, cAMP accumulation assays may offer higher sensitivity for certain secretin analogs. Nevertheless, this assay is valuable for identifying partial agonists and antagonists, with a potent antagonist showing an IC50 of 309 ± 74 nM in the β-arrestin2-GFP translocation assay on human SCTR. researchgate.netnih.govdntb.gov.ua

Table 1: Representative EC50/IC50 Values for Secretin and Analogs in Functional Assays

| Compound | Assay Type | Cell Line / Receptor | EC50 / IC50 (nM) | Reference |

| Native Secretin | cAMP Accumulation | Human SCTR (CHO-K1) | 0.0012 ± 0.0003 | biorxiv.org |

| Native Secretin | β-arrestin2-GFP Translocation | Human SCTR (U2OS) | 3.26 ± 0.80 | biorxiv.org |

| Potent Antagonist | β-arrestin2-GFP Translocation (Human SCTR) | Human SCTR | 309 ± 74 (IC50) | researchgate.netnih.govdntb.gov.ua |

| BI-3434 (Analog) | cAMP Accumulation | Human SCTR (CHO-K1) | Potent | nih.govopnme.com |

Comparative Endocrinology and Evolutionary Perspectives of the Secretin N Terminal Domain

Phylogenetic Analysis of Secretin Peptide Family Conservation across Species

Phylogenetic analyses reveal that the secretin peptide family exhibits varying degrees of conservation across species. While members like PACAP, VIP, and glucagon (B607659) are highly conserved, secretin itself shows moderate sequence identity in non-mammalian tetrapods, ranging from 39.3% to 51.9% when compared to mammalian secretins bioscientifica.comresearchgate.net. In contrast, secretin is highly conserved among mammalian species, with sequence identity ranging from 81.5% to 96.3% bioscientifica.com.

The evolutionary origin of secretin remains somewhat enigmatic. Current hypotheses suggest that secretin emerged before the divergence of osteichthyans (bony fish) but was subsequently lost in fish lineages, being retained only in land vertebrates (tetrapods) bioscientifica.comnih.govresearchgate.net. The earliest diverged secretin identified to date is found in frogs bioscientifica.comnih.gov. This suggests a relatively rapid evolution along the tetrapod lineage until the divergence of mammals, where its sequence became subject to stringent evolutionary pressure, leading to its high conservation in this group bioscientifica.com.

The secretin peptide is typically a 27-amino acid linear hormone, except in frogs where it may vary in length bioscientifica.comwikipedia.orgpancreapedia.org. It is derived from a larger precursor protein that undergoes proteolytic processing wikipedia.orgresearchgate.netpnas.org.

Cross-Species Variations in the Secretin N-Terminal (1-6) Sequence

The N-terminal region of the secretin peptide is functionally critical for its biological activity and receptor activation portlandpress.comnih.gov. Specifically, the N-terminal half of the peptide is key for its biological activity, while the C-terminal half is crucial for high-affinity binding to its receptor portlandpress.com. Structure-activity relationship studies have underscored the importance of the N-terminal region for both binding and receptor signaling nih.gov.

Within the N-terminal (1-6) domain, certain amino acid residues are highly conserved across species, reflecting their essential roles in secretin's function. For instance, Histidine at position 1 (His1), Aspartic acid at position 3 (Asp3), and Phenylalanine at position 6 (Phe6) are consistently conserved across mature secretin peptides bioscientifica.com. Asp3 is particularly noted for its role in adenyl cyclase stimulation and interaction with basic residues in the second transmembrane helix of secretin GPCRs bioscientifica.com. His1 and Phe6 are also crucial for secretin's GPCR-binding affinity bioscientifica.com.

The human secretin sequence begins with HSDGTF (His-Ser-Asp-Gly-Thr-Phe) for its first six amino acids wikipedia.org. Given the high conservation of His1, Asp3, and Phe6, the N-terminal (1-6) sequence is largely maintained across species where secretin has been identified.

Table 1: Representative Cross-Species N-Terminal (1-6) Secretin Sequences

| Species | Secretin (1-6) Sequence | Conserved Residues (1, 3, 6) | Reference |

| Human | HSDGTF | H, D, F | wikipedia.org |

| Pig | HSDGTF | H, D, F | bioscientifica.com |

| Rat | HSDGTF | H, D, F | bioscientifica.com |

| Mouse | HSDGTF | H, D, F | bioscientifica.com |

| Chicken | HSDGTF | H, D, F | bioscientifica.com |

| African Clawed Frog (Xenopus laevis) | HSDGTF (inferred from conservation) | H, D, F | bioscientifica.com |

Note: While the full secretin sequence may vary in non-mammalian tetrapods, the critical N-terminal (1-6) residues (His1, Asp3, Phe6) demonstrate strong conservation across identified secretin peptides bioscientifica.com. The table above reflects this inferred conservation.

Evolutionary Trajectories of the Secretin Receptor and its Ligand-Binding Domain in Metazoa

The secretin receptor (SCTR) belongs to the Class B (or Family 2) of G protein-coupled receptors, characterized by a large N-terminal extracellular domain (ECD) and seven transmembrane helices nih.govnih.gov. The evolution of these receptors is believed to have involved multiple gene duplications from a common ancestral gene early in metazoan evolution oup.comresearchgate.net. Two rounds of whole-genome duplication (2R hypothesis) during early vertebrate evolution further expanded their subfamily members oup.com.

Interestingly, the secretin receptor appears to have originated much earlier than its cognate ligand, secretin, with orthologs identified in sarcopterygian fish (lungfish) and frogs nih.govnih.govnih.govresearchgate.netresearchgate.net. This suggests that the secretin receptor likely descended from a VPAC-like receptor gene even before the Actinopterygii-Sarcopterygii split in the vertebrate lineage bioscientifica.comnih.govnih.govresearchgate.netresearchgate.net. The lungfish secretin receptor, for instance, could interact potently with VIP and PACAP, suggesting its ancestral VPAC-like functions nih.govresearchgate.net.

The ligand-binding domain of the secretin receptor, located in its N-terminal extracellular domain, is crucial for interaction with the secretin peptide bioscientifica.comportlandpress.com. This domain exhibits a defined common pattern of folding for ligand binding, relying on seven conserved cysteine residues and a specific aspartic acid (Asp53) bioscientifica.com. The interaction between secretin and its receptor is often described as bivalent: the N-terminal receptor domain is involved in binding the ligand's C-terminus, while the juxtamembrane domain and extracellular loops (ECLs) interact with the ligand's N-terminus bioscientifica.comportlandpress.comoup.com. This "two-domain hypothesis" highlights that the N-terminal region of the ligand (including Secretin (1-6)) interacts with the helical core domain of the receptor, which is crucial for receptor activation portlandpress.comoup.com.

Despite their concurrent emergence post-2R genome duplication, secretin and its receptor have undergone independent evolutionary trajectories bioscientifica.comnih.govnih.govresearchgate.netresearchgate.net. A functional secretin-secretin receptor axis is hypothesized to have emerged in amphibians, where the SCTR gradually increased its specificity and sensitivity towards the newly appeared secretin, leading to independent regulation of VIP/PACAP and secretin functions in tetrapods bioscientifica.comnih.govnih.gov.

Emerging Research Avenues and Future Directions for Secretin 1 6 Inquiry

Development of N-Terminal (1-6) Based Peptide Mimetics for Receptor Modulation

The N-terminal region of the full secretin peptide is indispensable for its biological activity and the activation of the secretin receptor. Studies have shown that even minor modifications or truncations at the N-terminus of the secretin peptide can lead to a significant reduction in agonist efficacy, sometimes resulting in partial agonists or even antagonists. mdpi.combiorxiv.orgportlandpress.comnih.gov For instance, truncation of secretin to amino acids 2-27 severely reduces activity, while truncation to 7-27 abolishes agonistic effects entirely, although these truncated peptides can still displace native secretin at high concentrations. mdpi.combiorxiv.org Key residues in the N-terminal region, such as Histidine 1 (His1), Aspartic acid 3 (Asp3), and Phenylalanine 6 (Phe6), are particularly sensitive to substitutions, with Asp3 substitution causing a 500-fold increase in EC50 and His1 and Phe6 substitutions increasing EC50 by 60-70 fold. mdpi.combiorxiv.org

Given this critical role, Secretin (1-6), which encompasses these highly sensitive residues, presents itself as a compelling scaffold for the development of peptide mimetics. Such mimetics could be designed to selectively modulate the secretin receptor, potentially acting as agonists or antagonists with improved pharmacokinetic properties compared to the full-length peptide. The inherent limitations of peptide-based therapeutics, such as short half-lives, underscore the need for smaller, more stable mimetics or non-peptidic compounds. core.ac.uk Research in this area would focus on synthesizing and characterizing Secretin (1-6) analogs to identify compounds that retain or modify the desired receptor interaction for therapeutic applications.

Table 1: Key N-Terminal Residues of Secretin and Their Impact on Receptor Activity

| Amino Acid Position | Residue | Observed Impact of Substitution (e.g., to Alanine) | Reference |

| 1 | His | ~60-70-fold increase in EC50 | mdpi.combiorxiv.org |

| 3 | Asp | ~500-fold increase in EC50 | mdpi.combiorxiv.org |

| 6 | Phe | ~60-70-fold increase in EC50 | mdpi.combiorxiv.org |

Investigation of Allosteric Modulation Sites Influenced by N-Terminal (1-6) Engagement

Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric (primary) binding site, thereby influencing the receptor's affinity or efficacy for its natural ligand. researchgate.netnih.govacs.org In Class B G protein-coupled receptors (GPCRs), such as the secretin receptor, the N-terminal half of the peptide ligand is directed towards the helical core bundle of the receptor, a process that induces crucial intramolecular arrangements necessary for activation. portlandpress.comresearchgate.netnih.gov High-resolution structural studies of the secretin-SecR complex have revealed dynamic interactions, with early engagement involving the N-terminus of the peptide and extracellular loop 2 (ECL2) of the receptor. rcsb.org

Future research could investigate whether Secretin (1-6) itself, or small molecules designed to mimic its N-terminal interactions, can act as allosteric modulators. Given the N-terminus's role in conformational changes and activation, its engagement with specific receptor sites might influence distant allosteric pockets. Allosteric sites are often less conserved across receptor subtypes, offering a potential avenue for developing highly selective therapeutic agents with reduced off-target effects. acs.org Understanding how the binding of the N-terminal fragment influences the secretin receptor's conformational landscape could unveil novel allosteric binding sites or mechanisms.

Exploration of N-Terminal Fragment Role in Receptor Dimerization and Oligomerization

Secretin receptors, like other Class B GPCRs, are known to form constitutive homo-dimers, which are fundamental for their proper function, G protein association, and achieving a high-affinity ligand binding state. nih.govresearchgate.net Receptor dimerization and oligomerization can significantly impact the physiological and pharmacological profiles of GPCRs, affecting aspects such as ligand binding, signaling specificity, and trafficking. plos.org

While the C-terminal region of the full secretin peptide is primarily involved in the initial high-affinity binding to the extracellular domain (ECD) of the receptor, the N-terminus of the peptide is believed to interact with the extracellular loops and the transmembrane core, influencing receptor dynamics and activation. portlandpress.comnih.govresearchgate.netplos.org Research could explore if Secretin (1-6) directly participates in or influences the dimerization or oligomerization of the secretin receptor. For instance, does the binding of this N-terminal fragment stabilize specific dimeric conformations, or could it be used as a probe to dissect the dimerization interface? The receptor's N-terminal domain itself contains conserved cysteine residues and disulfide bonds that are crucial for ligand binding and receptor structure, which might be influenced by interactions with the peptide's N-terminus. oup.combioscientifica.comrsc.orgresearchgate.net Investigating these potential roles could provide deeper insights into the complex quaternary structure and function of the secretin receptor.

Advanced Computational Modeling and Structural Biology for High-Resolution Insights into N-Terminal (1-6) Interactions

Advanced structural biology techniques and computational modeling are pivotal for elucidating the precise molecular interactions between ligands and receptors. Recent cryo-electron microscopy (cryo-EM) studies have provided near-atomic resolution structures of the full secretin-SecR complex, revealing dynamic interactions where early engagement occurs between the N-terminus of the secretin peptide and the receptor's ECL2. rcsb.org

Molecular Docking: Predicting the most probable binding poses of Secretin (1-6) within the secretin receptor's binding pocket, particularly focusing on the transmembrane domain and extracellular loops.

Molecular Dynamics Simulations: Simulating the dynamic behavior of Secretin (1-6) and the receptor over time to understand induced conformational changes, stability of interactions, and potential allosteric effects.

Cryo-EM and X-ray Crystallography: Pursuing experimental structural determination of the secretin receptor in complex with Secretin (1-6) or its mimetics to validate computational predictions and provide definitive atomic-level details of their interactions.

Such high-resolution insights would be crucial for the rational design and optimization of Secretin (1-6)-based compounds, enabling a targeted approach to developing novel therapeutics that precisely modulate secretin receptor function.

Q & A

Basic Research Questions

Q. What validated synthesis methods ensure high purity and stability of Secretin (1-6) in experimental settings?

- Methodology : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for minimizing side reactions. Post-synthesis purification via reverse-phase HPLC (RP-HPLC) using C18 columns and acetonitrile/water gradients ensures >95% purity. Stability assessments should include mass spectrometry (MS) for structural confirmation and circular dichroism (CD) to monitor conformational integrity under varying pH/temperature conditions .

Q. Which in vitro assays are most reliable for assessing Secretin (1-6) bioactivity in receptor-binding studies?

- Methodology : Radioligand binding assays (e.g., using ¹²⁵I-labeled Secretin analogs) on transfected cell lines (e.g., CHO cells expressing human secretin receptors) are standard. Competitive displacement curves with nonlinear regression analysis (e.g., GraphPad Prism) quantify binding affinity (Kd). For functional activity, cAMP accumulation assays with luciferase-based reporters or ELISA are recommended to measure downstream signaling .

Q. How can researchers optimize Secretin (1-6) solubility for in vivo pharmacokinetic studies?

- Methodology : Use lyophilized peptide dissolved in 0.1% acetic acid or PBS (pH 7.4) with sonication. Dynamic light scattering (DLS) monitors aggregation, while co-solvents like DMSO (<5%) or cyclodextrins improve solubility. For animal studies, consider osmotic pumps for sustained release to mitigate rapid degradation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in Secretin (1-6) binding affinity reported across studies?

- Methodology : Systematically evaluate variables:

- Receptor source : Compare transfected vs. endogenous receptor-expressing cells (e.g., pancreatic acinar cells).

- Buffer conditions : Test effects of divalent cations (Mg²⁺, Ca²⁺) and GTP analogs on G-protein coupling.

- Data normalization : Use internal controls (e.g., non-hydrolyzable GTPγS) to standardize cAMP measurements.

- Meta-analysis : Apply random-effects models to aggregate data from peer-reviewed studies, accounting for heterogeneity in protocols .

Q. How do post-translational modifications (PTMs) of Secretin (1-6) influence its cross-species receptor specificity?

- Methodology :

- Synthetic analogs : Incorporate PTMs (e.g., sulfation at Tyr¹⁰) via SPPS and compare binding kinetics via surface plasmon resonance (SPR).

- Computational modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict conformational changes in receptor-ligand complexes.

- In vivo validation : Test analogs in transgenic mouse models expressing humanized secretin receptors .

Q. What integrative approaches address conflicting data on Secretin (1-6) neuroprotective effects in preclinical models?

- Methodology :

- Dose-response studies : Establish U-shaped curves to identify optimal neuroprotective doses.

- Multi-omics integration : Combine transcriptomics (RNA-seq) of treated neuronal cultures with proteomics (LC-MS/MS) to map signaling pathways.

- Bias reduction : Use blinded outcome assessments and preregistered protocols (e.g., on Open Science Framework) to minimize experimental bias .

Q. How can researchers design robust assays to differentiate Secretin (1-6) activity from full-length secretin in complex biological matrices?

- Methodology :

- Antibody-based detection : Develop monoclonal antibodies targeting the N-terminal fragment (1-6) with ELISA/Western blot validation.

- LC-MS/MS quantification : Use stable isotope-labeled internal standards (SILIS) for precise quantification in serum/plasma.

- Functional redundancy tests : Knock out full-length secretin in CRISPR-edited cell lines to isolate Secretin (1-6)-specific effects .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.